molecular formula C18H16ClN3O3S B2792246 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline CAS No. 565193-26-2

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline

Cat. No.: B2792246
CAS No.: 565193-26-2
M. Wt: 389.85
InChI Key: GXOQVHOJFUXKPY-UHFFFAOYSA-N
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Description

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a chloro group, a furan ring, and a methanesulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chloro group can be reduced to a hydrogen atom under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding hydroquinoline.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, enhances its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

2-chloro-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-8-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-11-5-3-6-12-9-13(18(19)20-17(11)12)15-10-14(16-7-4-8-25-16)21-22(15)26(2,23)24/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQVHOJFUXKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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